molecular formula C9H13ClN2O3 B13508804 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride

2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride

Cat. No.: B13508804
M. Wt: 232.66 g/mol
InChI Key: OMAXCKHJLAALHN-UHFFFAOYSA-N
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Description

2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride is a chemical compound with a molecular weight of 196.21 g/mol It is known for its unique structure, which includes a cyclopropylmethoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds with various functional groups.

Scientific Research Applications

2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride is unique due to its specific combination of the cyclopropylmethoxy group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

2-[4-(cyclopropylmethoxy)pyrazol-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)5-11-4-8(3-10-11)14-6-7-1-2-7;/h3-4,7H,1-2,5-6H2,(H,12,13);1H

InChI Key

OMAXCKHJLAALHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN(N=C2)CC(=O)O.Cl

Origin of Product

United States

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